molecular formula C14H17ClN4O2S2 B2833777 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-04-1

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No.: B2833777
CAS No.: 338422-04-1
M. Wt: 372.89
InChI Key: PLTJPCURXOBNGS-UHFFFAOYSA-N
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Description

“N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C15H19ClN4O2S2 . It has a molecular weight of 386.920 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClN4O2S2/c1-3-8-21-13-17-16-12 (18 (13)2)9-15-22 (19,20)11-6-4-10 (14)5-7-11/h3-7,15H,1,8-9H2,2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 386.920 Da . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Potential Anticancer Activity

Researchers have synthesized novel derivatives with potential anticancer activities. For instance, a study presents the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives. These compounds were evaluated for their antitumor activity against a panel of human tumor cell lines, showing remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels (Sławiński et al., 2012).

Structural Transformations for Chemical Synthesis

Another study focused on the structural transformation of 2-aza-1,3,5-trienes, leading to the formation of 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles. This process, involving (allylsulfanyl)-substituted 2-aza-1,3,5-trienes, showcases a method for generating complex thiazole structures under mild conditions, highlighting the chemical versatility of allylsulfanyl compounds (Nedolya et al., 2018).

Antimicrobial Applications

Research on celecoxib derivatives, including sulfonamide moieties, has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests that modifications to the sulfonamide structure, similar to the compound , could yield compounds with varied biological activities, potentially beneficial for therapeutic applications (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Properties for Textiles

A novel application in textile treatment involves thiazole azodyes containing sulfonamide moieties, designed for UV protection and antimicrobial properties. This research demonstrates the potential for applying such chemical structures in developing functional textiles with enhanced properties (Mohamed et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTJPCURXOBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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